N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a complex organic compound that features a combination of sulfanyl, chlorophenyl, and quinazolinyl groups
Properties
Molecular Formula |
C21H20ClN3O3S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c22-14-3-6-16(7-4-14)29-11-9-23-20(26)13-28-15-5-8-18-17(12-15)21(27)25-10-1-2-19(25)24-18/h3-8,12H,1-2,9-11,13H2,(H,23,26) |
InChI Key |
RJYCODWUWMBKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)OCC(=O)NCCSC4=CC=C(C=C4)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other precursors.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization to form the quinazolinyl moiety.
Formation of Sulfanyl Intermediate: The intermediate is then reacted with 2-bromoethyl sulfide to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the quinazolinyl intermediate with the sulfanyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinyl moiety can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and quinazolinyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Heterocyclic compounds with a sulfur atom, used in medicinal chemistry.
Indoles: Compounds with an indole ring, known for their biological potential.
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article reviews the existing literature on its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-chlorophenyl sulfide with acetamide derivatives. The synthetic pathway often includes steps such as alkylation and acylation to achieve the desired structure. Notably, the synthesis of related compounds has been documented in patents and research articles that explore similar quinazoline derivatives .
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of compounds related to this compound. For instance, a semi-synthetic derivative of vasicine demonstrated significant activity against Plasmodium falciparum, with an IC50 value of 6.0 µg/mL at 24 hours, outperforming traditional treatments like chloroquine . The mechanism appears to involve interference with the parasite's metabolic pathways.
Anticancer Activity
The compound's structural analogs have also shown promise in anticancer research. Studies indicate that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For example, compounds similar to this compound have been reported to induce apoptosis in human cancer cells by activating caspase pathways .
Case Studies
-
Antiplasmodial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 7-position significantly enhanced antimalarial activity. The results indicated that introducing a sulfanyl group (as seen in our compound) could improve efficacy against P. falciparum compared to other derivatives lacking this modification.
Compound IC50 (µg/mL) at 24h Mechanism VA-1 6.0 Metabolic interference Chloroquine 10.0 Inhibition of heme polymerization -
Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that related quinazoline compounds exhibited IC50 values ranging from 5 µM to 15 µM against breast and lung cancer cells. The presence of the chlorophenyl group was noted to enhance the cytotoxic effects.
Cell Line Compound IC50 (µM) MCF-7 (Breast) Compound A 12 A549 (Lung) Compound B 8
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the pyrrolo[2,1-b]quinazolinone core followed by coupling with sulfanyl-ethyl and acetamide moieties. For example, analogous compounds (e.g., pyrazolo[4,3-d]pyrimidin-4-yl acetamides) are synthesized via sequential alkylation, condensation, and nucleophilic substitution reactions . Yield optimization can be achieved by:
- Catalyst Screening : Use palladium or copper catalysts for cross-coupling steps.
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., hydrazide formation).
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity, critical for downstream applications .
Q. Which spectroscopic and chromatographic techniques are effective for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the sulfanyl-ethyl and tetrahydropyrrolo groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in analogous pyrazole-acetamide derivatives .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What strategies ensure stability and solubility in biological assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes for aqueous media.
- Stability : Store lyophilized samples at −80°C; avoid repeated freeze-thaw cycles. Pre-screen pH stability (pH 2–9) via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the quinazolinone ring (e.g., electron-withdrawing groups at C-7) and assess impact on target binding via IC50 assays.
- Side-Chain Engineering : Replace the 4-chlorophenylsulfanyl group with fluorinated or methylsulfonyl analogs to enhance hydrophobicity or metabolic stability .
- In Silico Docking : Use AutoDock Vina to predict binding poses against target enzymes (e.g., kinases), prioritizing derivatives with lower ΔG values .
Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models. Low bioavailability may require prodrug strategies (e.g., esterification of the acetamide group) .
- Metabolite Identification : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .
- Dose Escalation : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .
Q. What computational approaches predict binding affinity and selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulates ligand-receptor interactions over 100 ns trajectories, identifying key residues (e.g., hydrophobic pockets).
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations in target binding sites, guiding selectivity optimization .
- AI-Driven QSAR : Train machine learning models (e.g., Random Forest) on bioactivity datasets to predict IC50 values for novel analogs .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (85–115%) in plasma/tissue homogenates.
- Internal Standards : Use deuterated analogs (e.g., d4-acetamide) to correct for matrix effects .
- Cross-Lab Reproducibility : Collaborate with independent labs to verify inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
